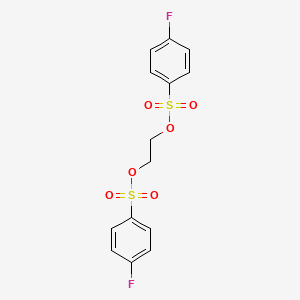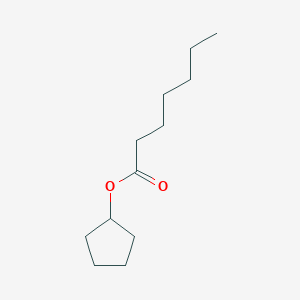![molecular formula C21H24N2O B14730203 N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine CAS No. 5467-90-3](/img/structure/B14730203.png)
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and an ethoxyethanamine moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-chloroquinoline with phenylmagnesium bromide to form 2-phenylquinoline. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-(2-hydroxyethoxy)-1-phenylquinoline. Finally, the hydroxyl group is converted to an amine via reaction with dimethylamine under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxylamine Succinate: Shares a similar structure but with a pyridine ring instead of quinoline.
Carbinoxamine: Another related compound with antihistamine properties.
Diphenhydramine: A well-known antihistamine with a similar ethoxyethanamine moiety.
Uniqueness
N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine is unique due to its quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
5467-90-3 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenyl-1-quinolin-2-ylethoxy)ethanamine |
InChI |
InChI=1S/C21H24N2O/c1-21(24-16-15-23(2)3,18-10-5-4-6-11-18)20-14-13-17-9-7-8-12-19(17)22-20/h4-14H,15-16H2,1-3H3 |
Clé InChI |
YDJVFOAHQRFWRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3C=C2)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


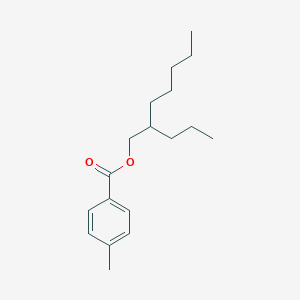
![N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14730121.png)
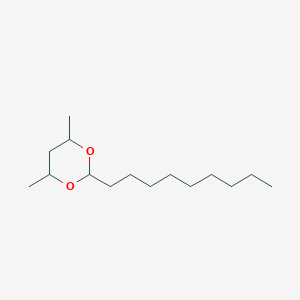
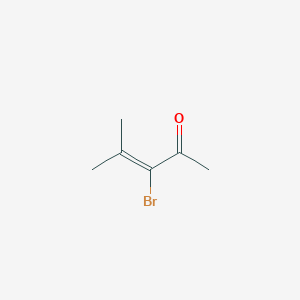

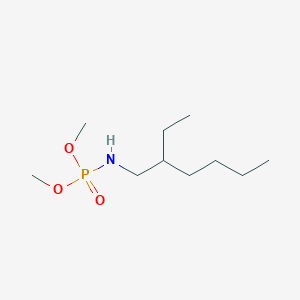
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)

